molecular formula C8H15NO7 B1239302 N-acetyl-D-glucosaminic acid

N-acetyl-D-glucosaminic acid

Cat. No. B1239302
M. Wt: 237.21 g/mol
InChI Key: LZKNVSNNPRQZJB-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-glucosaminic acid is the N-acetyl derivative of D-glucosaminic acid. It derives from a D-gluconic acid. It is a conjugate acid of a N-acetyl-D-glucosaminate.

Scientific Research Applications

Enzymatic Conversion for Biofuel Production

A study revealed the potential of a novel chitinase, PbChi74 from Paenibacillus barengoltzii, in the bioconversion of chitin to N-acetyl glucosamine (GlcNAc). This process is of great interest as it offers an environmentally friendly alternative to the chemical production of GlcNAc, which is used as a pharmacological agent and functional food additive. The enzyme showed promising results in converting colloidal chitin to GlcNAc with high yield and purity, indicating its potential in industrial applications for GlcNAc production (Fu et al., 2014).

Therapeutic Applications

N-acetyl glucosamine and its derivatives have been recognized for their therapeutic benefits. They are integral components of glycoproteins, proteoglycans, and glycosaminoglycans, playing significant roles in the human body. Recent studies have highlighted glucosamine's potential in treating osteoarthritis and other diseases due to its antioxidant and anti-inflammatory properties. The modulation of inflammatory responses, particularly through the Nuclear Factor-κB pathway, is a key mechanism behind these therapeutic effects. This highlights the diverse biomedical applications of N-acetyl glucosamine and its derivatives beyond just osteoarthritis treatment, extending to cardiovascular diseases, neurological deficits, skin disorders, and even cancer (Dalirfardouei et al., 2016).

Biomedical and Industrial Applications

Aerobic oxidation in water, catalyzed by Au nanoparticles on basic supports, has been used to synthesize various α-amino acids, including N-acetyl-glucosaminic acid. This method represents an innovative approach for obtaining valuable compounds from glucosamine derivatives, potentially applicable in various biomedical and industrial contexts (Ohmi et al., 2013).

Enzyme Catalysis for Acid Synthesis

Research has explored the enzyme-catalyzed synthesis of N-acetylneuraminic acid from N-acetyl-d-glucosamine. This process involves epimerization and aldol condensation reactions, providing insights into reaction optimization and scale-up possibilities. The study emphasizes the potential of enzyme catalysis in the efficient and sustainable synthesis of biologically and industrially relevant acids (Zimmermann et al., 2007).

properties

Product Name

N-acetyl-D-glucosaminic acid

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/t4-,5-,6-,7-/m1/s1

InChI Key

LZKNVSNNPRQZJB-DBRKOABJSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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